molecular formula C11H15NO B3022833 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline CAS No. 953726-89-1

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3022833
CAS No.: 953726-89-1
M. Wt: 177.24 g/mol
InChI Key: DQAJTBHMPZTUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline ( 953726-89-1) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C11H15NO and a molecular weight of 177.24 g/mol , this tetrahydroquinoline derivative is part of a significant class of organic compounds. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal and organic chemistry, frequently found in biologically active molecules and therapeutic agents . This makes it a valuable building block for the synthesis of more complex compounds in drug discovery programs. Researchers utilize this and similar THQ derivatives in various applications, including the development of novel pharmaceuticals and the study of chemical synthesis pathways, such as the Povarov reaction, which is a key method for constructing the THQ core . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJTBHMPZTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCNC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-nitroaniline with methanol in the presence of a reducing agent such as iron powder and hydrochloric acid. The resulting intermediate undergoes cyclization to form the desired tetrahydroquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Comparison of 8-Methoxy-5-methyl-THQ with Analogues
Compound Name Substituents Molecular Formula Key Properties/Applications References
8-Methoxy-5-methyl-THQ 8-OCH₃, 5-CH₃ C${11}$H${15}$NO Hypothesized analgesic/antioxidant activity; enhanced lipophilicity
5-Nitro-THQ (CAS N/A) 5-NO₂ C$9$H${10}$N$2$O$2$ High reactivity due to nitro group; potential pesticide applications
5-Chloro-8-methyl-THQ (CAS 953742-96-6) 5-Cl, 8-CH₃ C${10}$H${12}$ClN Electron-withdrawing Cl may reduce bioactivity; corrosion inhibition
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH C${10}$H${13}$NO Analgesic activity (1/8 potency of morphine)
8-Methyl-THQ (CAS 52601-70-4) 8-CH₃ C${10}$H${13}$N Lower polarity vs. methoxy; potential dye component
2,2,4-Trimethyl-THQ 2,2,4-CH₃ C${12}$H${17}$N Photometric reagent for iron(III) detection

Structural and Functional Insights

  • Electron-Donating vs. Withdrawing Groups: Methoxy (OCH₃) and hydroxy (OH) groups enhance aromatic ring electron density, improving interactions with biological targets (e.g., enzymes or receptors) .
  • Steric and Lipophilicity Effects :

    • Methyl groups (e.g., 5-CH₃ in 8-Methoxy-5-methyl-THQ) increase lipophilicity, enhancing membrane permeability and bioavailability .
    • Bulky substituents (e.g., 2,2,4-trimethyl-THQ) may restrict molecular flexibility, affecting binding kinetics .
  • Positional Isomerism :

    • Substitution at position 8 (e.g., 8-OCH₃ vs. 8-CH₃) alters steric hindrance and electronic distribution. Methoxy at position 8 may improve solubility compared to methyl .
    • Hydroxy groups at position 5 (e.g., 2-methyl-5-hydroxy-THQ) are critical for analgesic activity, highlighting the importance of substituent placement .

Biological Activity

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (MMTHQ) is a bicyclic compound belonging to the tetrahydroquinoline class. Its unique structure, featuring a methoxy group at the 8-position and a methyl group at the 5-position, contributes to its diverse biological activities. This article reviews the available literature on the biological activity of MMTHQ, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MMTHQ is C₁₁H₁₅NO. The presence of specific functional groups in its structure enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₁H₁₅NO
Molecular Weight175.25 g/mol
Melting PointNot specified

Antimicrobial Activity

MMTHQ has been reported to exhibit significant antimicrobial properties against various pathogens. Studies indicate that it possesses activity against both gram-positive and gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

  • Mechanism of Action : The exact mechanism remains unclear; however, related compounds have shown interactions with bacterial enzymes and structural components.

Anticancer Activity

Recent research highlights the potential of MMTHQ as an anticancer agent. It has been evaluated for cytotoxic effects on various cancer cell lines.

  • Case Study : In vitro studies demonstrated that MMTHQ exhibited cytotoxicity against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. The compound's IC50 values were comparable to those of established chemotherapeutics like cisplatin.
Cell Line IC50 (µM)
MDA-MB-23115.2
A54918.6
HCT11612.4

The biological activity of MMTHQ is believed to involve several biochemical pathways:

  • Inhibition of Cell Proliferation : MMTHQ may induce apoptosis in cancer cells by activating caspase pathways.
  • Interference with Cell Cycle Regulation : Studies suggest that MMTHQ alters the expression of cell cycle regulators such as p53 and p21, leading to cell cycle arrest.
  • Impact on Tau Protein Hyperphosphorylation : Related compounds have been shown to inhibit the cdk5/p25 complex involved in tau protein hyperphosphorylation, which is significant in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The activity of MMTHQ can be compared with other tetrahydroquinoline derivatives to understand its unique properties better.

Compound Name Activity Notes
8-MethoxyquinolineModerate antimicrobialLacks tetrahydro structure
5-Methyl-1,2,3,4-tetrahydroquinolineLow anticancer activityNo methoxy substitution
6-Methoxy-4-methylquinolineAnticancer but less potentDifferent substitution pattern

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline derivatives?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions, such as the Pictet-Spengler or Friedel-Crafts alkylation, tailored to the substituent pattern. For example, 8-methoxy-substituted analogs can be synthesized via methoxy group introduction early in the synthesis (e.g., methacryloyl chloride coupling under anhydrous conditions) . Substituent positioning (e.g., methoxy at C8 and methyl at C5) requires careful selection of protecting groups and reaction conditions to avoid steric hindrance . Purification often employs recrystallization or column chromatography, as demonstrated in the isolation of 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline with >99% purity using flash column chromatography .

Q. How are structural and functional group assignments validated for tetrahydroquinoline derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming regiochemistry. For instance, in 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline, NMR data revealed distinct aromatic proton shifts for the methoxy group and tetrahydroquinoline backbone . Infrared (IR) spectroscopy further identifies functional groups like carbonyls or hydroxyls. High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas, as seen in studies reporting HRMS-calculated values .

Q. What are the primary biological activities associated with this compound?

Tetrahydroquinolines exhibit diverse pharmacological properties. For example, 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline shows analgesic activity (~1/8th the potency of morphine) . Methoxy and methyl substituents influence receptor binding; the 8-methoxy group may enhance lipid solubility, affecting bioavailability . Initial screening should prioritize in vitro assays (e.g., enzyme inhibition) followed by in vivo models for efficacy validation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing bifunctional tetrahydroquinoline derivatives be addressed?

Regioselectivity is influenced by substituent electronic and steric effects. For example, methoxy groups at C8 direct electrophilic substitution to specific positions. Catalytic strategies, such as using Lewis acids (e.g., AlCl3), can enhance selectivity during cyclization . Advanced methods like microwave-assisted synthesis or flow chemistry may improve yield and reduce side products, as demonstrated in optimized protocols for similar quinoline derivatives .

Q. What experimental approaches resolve contradictions in reported pharmacological data for tetrahydroquinolines?

Discrepancies in biological activity (e.g., varying IC50 values) may arise from differences in assay conditions (e.g., cell lines, solvent systems). Researchers should standardize protocols (e.g., using identical ATP concentrations in kinase assays) and validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Comparative studies with structurally related compounds (e.g., 5-Trifluoromethyl-1,2,3,4-tetrahydroquinoline) can isolate substituent-specific effects .

Q. How are computational methods integrated into the design of tetrahydroquinoline-based therapeutics?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity. Molecular docking simulations (e.g., with serotonin receptors) guide substituent optimization for enhanced binding. For example, methyl groups at C5 may occupy hydrophobic pockets, while methoxy at C8 modulates π-π interactions .

Q. What strategies mitigate stability issues in tetrahydroquinoline derivatives during storage?

Stability is influenced by functional groups (e.g., hydroxyls prone to oxidation). Lyophilization or storage under inert atmospheres (N2/Ar) prevents degradation. Analytical monitoring via HPLC or LC-MS detects decomposition products. For instance, 8-hydroxyquinoline derivatives require protection from light to avoid photodegradation .

Methodological Considerations

Q. How are physical-chemical properties (e.g., logP, solubility) determined experimentally for novel tetrahydroquinolines?

  • LogP : Shake-flask method with octanol/water partitioning .
  • Solubility : High-throughput solubility assays using UV-Vis spectroscopy or nephelometry .
  • Melting Point : Differential Scanning Calorimetry (DSC) .

Q. What analytical techniques validate purity in synthetic batches?

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm .
  • TLC : Silica gel plates with visualization under UV light (Rf values reported for reproducibility) .
  • Elemental Analysis : Confirms C, H, N composition within ±0.4% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.